molecular formula C35H32N2O2 B378469 N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine

N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine

Cat. No.: B378469
M. Wt: 512.6g/mol
InChI Key: GPYAWOAEVUANDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine is a complex organic compound that features a unique combination of chromene, indole, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-carbaldehyde with 2-(1H-indol-3-yl)ethanamine under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of catalytic methods to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings and the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine is unique due to its combination of chromene, indole, and ethoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C35H32N2O2

Molecular Weight

512.6g/mol

IUPAC Name

1-[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine

InChI

InChI=1S/C35H32N2O2/c1-3-38-27-18-16-25(17-19-27)35-31(23-36-21-20-26-22-37-32-14-8-6-12-29(26)32)34(28-11-5-4-10-24(28)2)30-13-7-9-15-33(30)39-35/h4-19,22-23,34,37H,3,20-21H2,1-2H3

InChI Key

GPYAWOAEVUANDS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4C)C=NCCC5=CNC6=CC=CC=C65

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4C)C=NCCC5=CNC6=CC=CC=C65

Origin of Product

United States

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